molecular formula C18H21NO2 B4815960 N-benzyl-2-(4-ethylphenoxy)-N-methylacetamide

N-benzyl-2-(4-ethylphenoxy)-N-methylacetamide

Cat. No.: B4815960
M. Wt: 283.4 g/mol
InChI Key: LPHNLNYXXOFKBS-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-ethylphenoxy)-N-methylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an ethylphenoxy group, and a methylacetamide group

Properties

IUPAC Name

N-benzyl-2-(4-ethylphenoxy)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-15-9-11-17(12-10-15)21-14-18(20)19(2)13-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHNLNYXXOFKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-ethylphenoxy)-N-methylacetamide typically involves the reaction of benzylamine with 2-(4-ethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-2-(4-ethylphenoxy)-N-methylacetamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl group of the amide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position. Reagents such as sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry: N-benzyl-2-(4-ethylphenoxy)-N-methylacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-ethylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The benzyl and ethylphenoxy groups may facilitate binding to hydrophobic pockets in proteins or enzymes. The amide group can form hydrogen bonds with amino acid residues, stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • N-benzyl-2-(4-methylphenoxy)-N-methylacetamide
  • N-benzyl-2-(4-ethylphenoxy)-N-ethylacetamide
  • N-benzyl-2-(4-ethylphenoxy)-N-phenylacetamide

Comparison: N-benzyl-2-(4-ethylphenoxy)-N-methylacetamide is unique due to the presence of both the ethylphenoxy and methylacetamide groups. This combination imparts distinct chemical and physical properties compared to its analogs. For instance, the ethyl group enhances hydrophobic interactions, while the methylacetamide group provides specific hydrogen bonding capabilities. These features make it a versatile compound in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-(4-ethylphenoxy)-N-methylacetamide
Reactant of Route 2
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N-benzyl-2-(4-ethylphenoxy)-N-methylacetamide

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